Cas no 35411-68-8 (ethyl (2,4-dinitrophenyl)carbamate)

ethyl (2,4-dinitrophenyl)carbamate structure
35411-68-8 structure
Product Name:ethyl (2,4-dinitrophenyl)carbamate
CAS-nummer:35411-68-8
MF:C9H9N3O6
MW:255.184262037277
CID:920303
PubChem ID:37127
Update Time:2025-04-19

ethyl (2,4-dinitrophenyl)carbamate Chemische en fysische eigenschappen

Naam en identificatie

    • ethyl (2,4-dinitrophenyl)carbamate
    • ethyl N-(2,4-dinitrophenyl)carbamate
    • (2,4-dinitro-phenyl)-carbamic acid ethyl ester
    • (2,4-Dinitro-phenyl)-carbamidsaeure-aethylester
    • (2.4-Dinitro-phenyl)-urethan
    • 2,4-Dinitro carbanilic acid ethyl ester
    • 2.4-Dinitro-carbanilsaeure-aethylester
    • AC1L1X30
    • BRN 3403867
    • CARBANILIC ACID, 2,4-DINITRO-, ETHYL ESTER
    • Ethyl 2,4-dinitrocarbanilate
    • ethyl N-(2,4-dinitrophenylcarbamate)
    • T0504-6654
    • WLN: WNR CNW DMVO2
    • NSC191896
    • AKOS003867117
    • NSC 191896
    • Carbanilic acid,4-dinitro-, ethyl ester
    • 3-12-00-01687 (Beilstein Handbook Reference)
    • SQ9FFP6SV3
    • SR-01000029801-1
    • DTXSID80188895
    • Carbamic acid,4-dinitrophenyl)-, ethyl ester
    • 35411-68-8
    • Carbamic acid, (2,4-dinitrophenyl)-, ethyl ester
    • SCHEMBL11159531
    • NSC-191896
    • Carbamic acid, N-(2,4-dinitrophenyl)-, ethyl ester
    • Z56796493
    • SR-01000029801
    • Inchi: 1S/C9H9N3O6/c1-2-18-9(13)10-7-4-3-6(11(14)15)5-8(7)12(16)17/h3-5H,2H2,1H3,(H,10,13)
    • InChI-sleutel: DTOSWNOZWVEWSX-UHFFFAOYSA-N
    • LACHT: O(CC)C(NC1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])=O

Berekende eigenschappen

  • Exacte massa: 255.04917
  • Monoisotopische massa: 255.04913502g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 3
  • Complexiteit: 336
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 130Ų

Experimentele eigenschappen

  • PSA: 124.61
  • LogboekP: 3.19080
Aanbevolen leveranciers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.